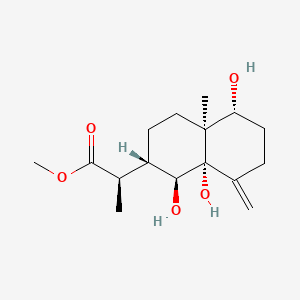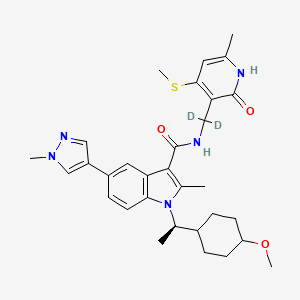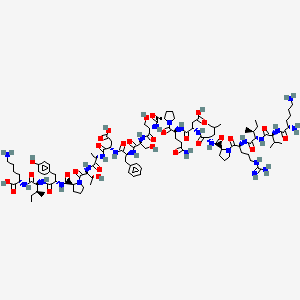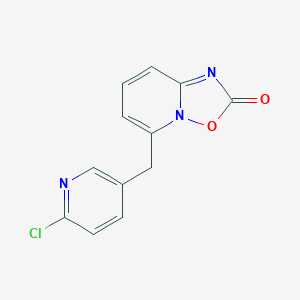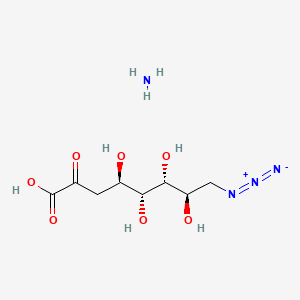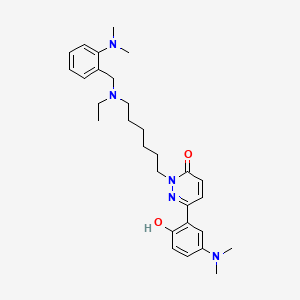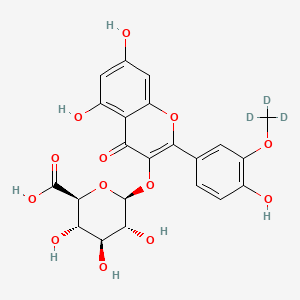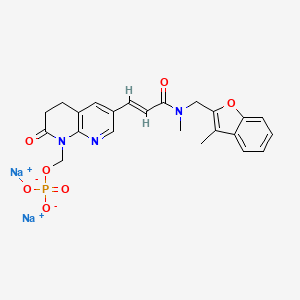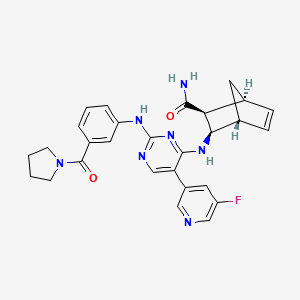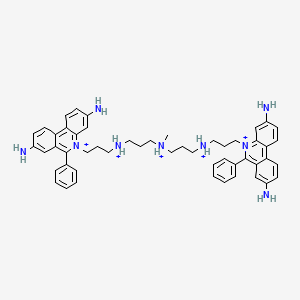
Anti-MRSA agent 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-MRSA agent 4 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen responsible for various infections, particularly in healthcare settings. MRSA is notorious for its resistance to many antibiotics, making it a challenging target for treatment. This compound has shown promising results in pre-clinical and clinical studies, offering a potential new weapon in the fight against this resilient bacterium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 4 involves a multi-step process, starting with the preparation of key intermediates. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps include functional group modifications, such as halogenation, nitration, and reduction, to introduce specific substituents that enhance the compound’s anti-MRSA activity. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms are employed to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and potency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Anti-MRSA agent 4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or peroxides.
Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.
Substitution: Replacement of one functional group with another, often involving halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often tested for enhanced anti-MRSA activity and reduced toxicity.
Applications De Recherche Scientifique
Anti-MRSA agent 4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and resistance mechanisms.
Medicine: Explored as a potential treatment for MRSA infections, particularly in cases where traditional antibiotics fail.
Industry: Utilized in the development of new antimicrobial coatings and materials to prevent bacterial contamination.
Mécanisme D'action
The mechanism of action of Anti-MRSA agent 4 involves targeting specific proteins and pathways essential for MRSA survival. The compound binds to penicillin-binding proteins (PBPs), inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to cell lysis and death. Additionally, this compound may interfere with other cellular processes, such as DNA replication and protein synthesis, further enhancing its bactericidal effects.
Comparaison Avec Des Composés Similaires
Anti-MRSA agent 4 stands out among similar compounds due to its unique structure and potent activity against MRSA. Some similar compounds include:
Vancomycin: A glycopeptide antibiotic that also targets cell wall synthesis but has limitations due to resistance development.
Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis but may cause side effects with prolonged use.
Daptomycin: A lipopeptide antibiotic that disrupts cell membrane integrity but is less effective against certain MRSA strains.
This compound offers a distinct advantage with its multi-target approach, potentially reducing the likelihood of resistance development and providing a broader spectrum of activity.
Propriétés
Formule moléculaire |
C48H68F6N4O8 |
|---|---|
Poids moléculaire |
943.1 g/mol |
Nom IUPAC |
(1S,4aS,10aR)-N-[3-[4-[3-[[(1S,4aS,10aR)-6-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbonyl]amino]propylamino]butylamino]propyl]-6-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H66N4O4.2C2HF3O2/c1-41-19-7-21-43(3,37(41)17-13-31-11-15-33(49)29-35(31)41)39(51)47-27-9-25-45-23-5-6-24-46-26-10-28-48-40(52)44(4)22-8-20-42(2)36-30-34(50)16-12-32(36)14-18-38(42)44;2*3-2(4,5)1(6)7/h11-12,15-16,29-30,37-38,45-46,49-50H,5-10,13-14,17-28H2,1-4H3,(H,47,51)(H,48,52);2*(H,6,7)/t37-,38-,41-,42-,43+,44+;;/m1../s1 |
Clé InChI |
UORLLCKVFRYTOK-VSNBYKERSA-N |
SMILES isomérique |
C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)O)(C)C(=O)NCCCNCCCCNCCCNC(=O)[C@]4(CCC[C@]5([C@H]4CCC6=C5C=C(C=C6)O)C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC12CCCC(C1CCC3=C2C=C(C=C3)O)(C)C(=O)NCCCNCCCCNCCCNC(=O)C4(CCCC5(C4CCC6=C5C=C(C=C6)O)C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





